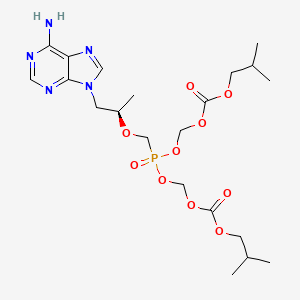

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, ®- is a complex organic compound that features a phosphoric acid core with multiple functional groups

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Phosphorsäurekerns. Die Einführung des Purinderivats und die Veresterung mit Bis(2-methylpropyl)-Gruppen sind wichtige Schritte. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche komplexen Verbindungen umfassen oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren. Der Prozess kann kontinuierliche Durchflusschemietechniken umfassen, um die Effizienz und Skalierbarkeit zu verbessern. Qualitätskontrollmaßnahmen sind entscheidend, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Phosphorsäurekern kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Reduktionsreaktionen können das Purinderivat oder andere funktionelle Gruppen angreifen.

Substitution: Funktionelle Gruppen an der Verbindung können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

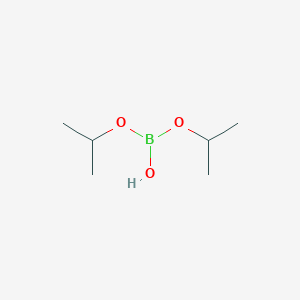

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend, um die gewünschten Transformationen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu höheren Oxidationsstufen des Phosphorsäurekerns führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Reagenz oder Zwischenprodukt bei der Synthese anderer komplexer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht vielfältige chemische Transformationen.

Biologie

In der biologischen Forschung kann die Verbindung auf ihre Wechselwirkungen mit Biomolekülen wie Enzymen oder Nukleinsäuren untersucht werden.

Medizin

In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden, insbesondere wenn sie eine Bioaktivität aufweist, die mit ihrem Purinderivat zusammenhängt. Sie kann als Leitverbindung für die Medikamentenentwicklung dienen.

Industrie

In industriellen Anwendungen kann die Verbindung bei der Herstellung von Spezialmaterialien oder als Katalysator in chemischen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Purinderivat kann mit Nukleinsäuren oder Enzymen interagieren und so biologische Pfade beeinflussen. Der Phosphorsäurekern kann an Phosphorylierungsreaktionen teilnehmen und so zelluläre Prozesse beeinflussen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

In biological research, the compound may be studied for its interactions with biomolecules, such as enzymes or nucleic acids

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity related to its purine derivative. It may serve as a lead compound for drug development.

Industry

In industrial applications, the compound may be used in the production of specialized materials or as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The purine derivative may interact with nucleic acids or enzymes, influencing biological pathways. The phosphoric acid core may participate in phosphorylation reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

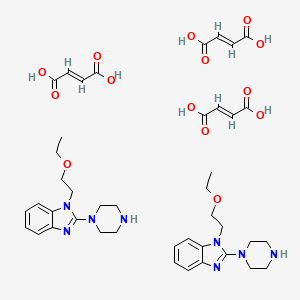

Adenosintriphosphat (ATP): Ein Nukleotid mit einer Purinbase und einem Phosphorsäurekern.

Phosphorsäureester: Verbindungen mit ähnlichen Veresterungsmustern.

Nukleotid-Analoga: Moleküle mit strukturellen Ähnlichkeiten zu Nukleotiden.

Einzigartigkeit

Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination aus einem Purinderivat mit einem Phosphorsäurekern und Estergruppen. Diese Struktur bietet eine vielseitige Plattform für verschiedene chemische und biologische Anwendungen.

Eigenschaften

CAS-Nummer |

201340-99-0 |

|---|---|

Molekularformel |

C21H34N5O10P |

Molekulargewicht |

547.5 g/mol |

IUPAC-Name |

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate |

InChI |

InChI=1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1 |

InChI-Schlüssel |

SMWJBTSECSFQAB-MRXNPFEDSA-N |

Isomerische SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C |

Kanonische SMILES |

CC(C)COC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OCC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)